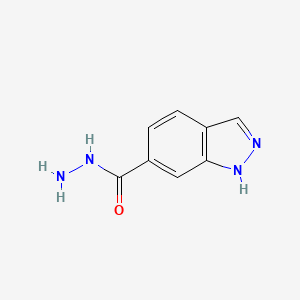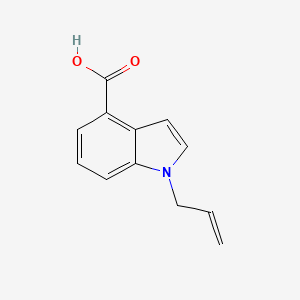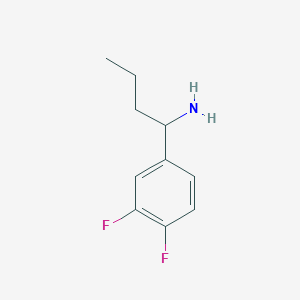
2-(Éthylsulfanyl)-5-méthylaniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalyse
2-(Éthylsulfanyl)-5-méthylaniline: pourrait être impliqué dans des processus catalytiques en raison de son potentiel à former des structures complexes avec des métaux . Ces systèmes catalytiques peuvent être appliqués en synthèse organique, améliorant les vitesses de réaction et la sélectivité.
Capteurs optiques
Les dérivés de benzimidazole, obtenus à partir de This compound, peuvent fonctionner comme des capteurs optiques . Ces capteurs pourraient être utilisés pour des applications de bio-imagerie, aidant au diagnostic et à l'étude de diverses maladies.
Photovoltaïque
Les dérivés du composé peuvent trouver des applications dans les dispositifs photovoltaïques . En contribuant à l'efficacité et à la stabilité des cellules solaires, ils peuvent jouer un rôle dans le progrès des technologies de l'énergie renouvelable.
Mécanisme D'action
The mechanism of action of 2-Ethylsulfanyl-5-methylphenylamine is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. In particular, it has been found to bind to various cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. By binding to these enzymes, 2-Ethylsulfanyl-5-methylphenylamine can inhibit their activity and thus affect the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
2-Ethylsulfanyl-5-methylphenylamine has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases. It has also been found to have an inhibitory effect on cytochrome P450 enzymes, which could be useful in the treatment of certain drug-resistant diseases. Additionally, 2-Ethylsulfanyl-5-methylphenylamine has been found to have an inhibitory effect on certain cancer cell lines, suggesting it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethylsulfanyl-5-methylphenylamine has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using 2-Ethylsulfanyl-5-methylphenylamine is its high solubility in a variety of solvents, making it easy to work with in the laboratory. Additionally, 2-Ethylsulfanyl-5-methylphenylamine is relatively inexpensive and readily available, making it a cost-effective option for laboratory experiments. One of the major limitations of using 2-Ethylsulfanyl-5-methylphenylamine is its instability, which can make it difficult to work with in certain laboratory experiments. Additionally, 2-Ethylsulfanyl-5-methylphenylamine can be toxic if ingested or inhaled, so it is important to take proper safety precautions when working with it in the laboratory.
Orientations Futures
The potential future directions for 2-Ethylsulfanyl-5-methylphenylamine are numerous. One potential future direction is the development of new synthetic methods for the synthesis of 2-Ethylsulfanyl-5-methylphenylamine. Additionally, further research into the biochemical and physiological effects of 2-Ethylsulfanyl-5-methylphenylamine could lead to new therapeutic applications for the compound. Finally, further research into the mechanism of action of 2-Ethylsulfanyl-5-methylphenylamine could lead to the development of new drugs and therapies for the treatment of various diseases.
Propriétés
IUPAC Name |
2-ethylsulfanyl-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLLWKOKBCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)
![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1386135.png)


amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)

